molecular formula C19H20ClN3O2 B5201465 N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea

Cat. No. B5201465
M. Wt: 357.8 g/mol
InChI Key: XEFFSZUUNLEYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, commonly known as NPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. NPC belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

NPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. NPC has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of NPC is complex and not fully understood. However, it is believed that NPC exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, NPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. NPC has also been shown to inhibit the activity of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
NPC has been shown to exhibit various biochemical and physiological effects. For example, NPC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. NPC has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, NPC has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

NPC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. NPC is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of NPC in lab experiments. For example, NPC can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. In addition, NPC can be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for the study of NPC. One area of interest is the development of new synthetic methods for NPC that are more efficient and environmentally friendly. Another area of interest is the identification of new biological targets for NPC, which could lead to the development of new therapeutic applications. Finally, the use of NPC in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of these treatments.

Synthesis Methods

NPC can be synthesized using a variety of methods, but the most common method involves the reaction between 4-chloroaniline and 3-(1-piperidinylcarbonyl)phenyl isocyanate in the presence of a suitable solvent. The reaction typically takes place at room temperature and requires the use of a catalyst. After the reaction is complete, the resulting product is purified using standard techniques, such as column chromatography or recrystallization.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(piperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-7-9-16(10-8-15)21-19(25)22-17-6-4-5-14(13-17)18(24)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFFSZUUNLEYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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